3-iodo-N'-phenylbenzohydrazide
Overview
Description
3-iodo-N'-phenylbenzohydrazide is a chemical compound with the molecular formula C13H11IN2O. It is a derivative of benzoic acid where the hydrogen atom in the meta position is replaced by an iodine atom, and the carboxyl group is converted to a phenylhydrazide group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, m-iodo-, 2-phenylhydrazide typically involves the reaction of m-iodobenzoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
While specific industrial production methods for benzoic acid, m-iodo-, 2-phenylhydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N'-phenylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenylhydrazide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-iodo-N'-phenylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, m-iodo-, 2-phenylhydrazide involves its interaction with specific molecular targets. The phenylhydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-phenylhydrazide: Similar structure but lacks the iodine atom.
Benzoic acid, 2-iodo-, 2-phenylhydrazide: Similar structure but with the iodine atom in a different position.
Benzoic acid, phenylhydrazide: Lacks the iodine atom and has a simpler structure.
Uniqueness
3-iodo-N'-phenylbenzohydrazide is unique due to the presence of the iodine atom in the meta position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
74305-97-8 |
---|---|
Molecular Formula |
C13H11IN2O |
Molecular Weight |
338.14 g/mol |
IUPAC Name |
3-iodo-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11IN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h1-9,15H,(H,16,17) |
InChI Key |
JKZZGXXZSADHRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I |
Appearance |
Solid powder |
74305-97-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzoic acid, m-iodo-, 2-phenylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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